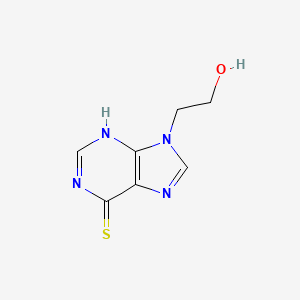
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione typically involves the reaction of purine derivatives with hydroxyethylating agents. One common method is the alkylation of 6-thiopurine with 2-bromoethanol under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the thione group, potentially converting it to a thiol or other sulfur-containing functionalities.
Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols or other reduced sulfur compounds.
Substitution: Formation of new derivatives with different functional groups replacing the hydroxyethyl group.
Applications De Recherche Scientifique
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of materials with specific chemical properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxyethyl group can enhance its binding affinity to these targets, potentially inhibiting or modulating their activity. The thione group can participate in redox reactions, influencing the compound’s biological activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Thiopurine: A closely related compound with similar structural features but lacking the hydroxyethyl group.
9-(2-Hydroxyethyl)-adenine: Another purine derivative with a hydroxyethyl group but differing in the position of the functional groups.
Uniqueness
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione is unique due to the presence of both the hydroxyethyl and thione groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1670-68-4 |
|---|---|
Formule moléculaire |
C7H8N4OS |
Poids moléculaire |
196.23 g/mol |
Nom IUPAC |
9-(2-hydroxyethyl)-3H-purine-6-thione |
InChI |
InChI=1S/C7H8N4OS/c12-2-1-11-4-10-5-6(11)8-3-9-7(5)13/h3-4,12H,1-2H2,(H,8,9,13) |
Clé InChI |
WLHQEGXWJYFPQL-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=S)C2=C(N1)N(C=N2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


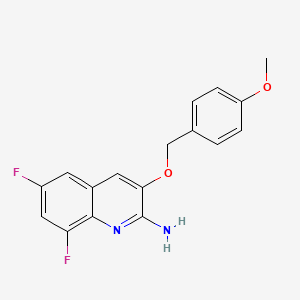
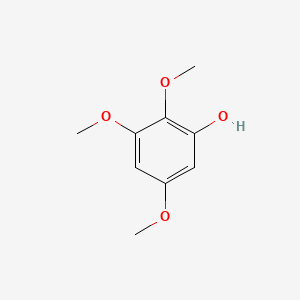
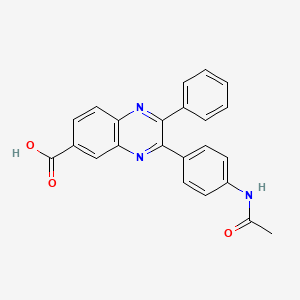
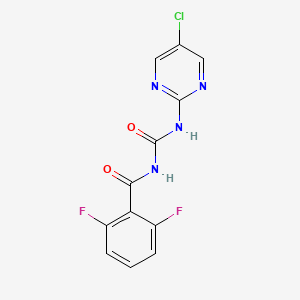

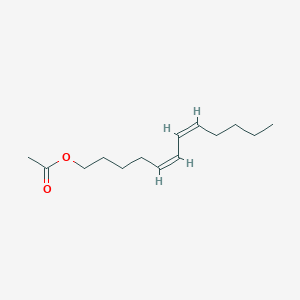


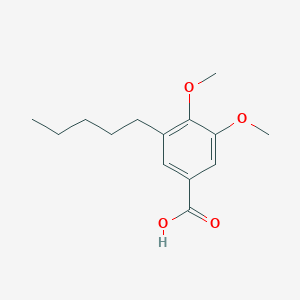
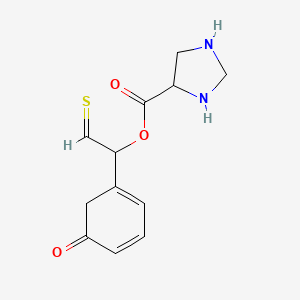
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)


![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
